molecular formula C24H19NO6S B5157633 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE

2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE

Cat. No.: B5157633
M. Wt: 449.5 g/mol
InChI Key: BCLHFTLNPGXTTF-XSFVSMFZSA-N
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Description

2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an oxazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of an aldehyde or ketone with a primary amine to form the oxazole ring . The reaction conditions often require the use of solvents such as water and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and chloroform. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of inflammatory mediators like IL-6 and activate cellular pathways such as the NLRP3 inflammasome . These interactions contribute to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE include:

  • 2-Methoxy-4-methylphenol
  • 4-Hydroxy-3-methoxytoluene
  • 4-Methylguaiacol
  • Creosol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities

Properties

IUPAC Name

[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c1-16-8-11-18(12-9-16)23-25-20(24(26)30-23)14-17-10-13-21(22(15-17)29-2)31-32(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLHFTLNPGXTTF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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